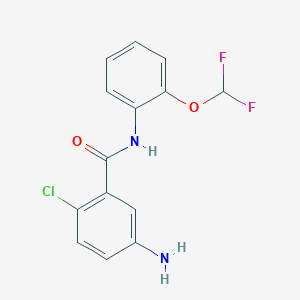
5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide is an organic compound with the molecular formula C14H11ClF2N2O2. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-(difluoromethoxy)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The resulting intermediate is then reduced to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy, are employed to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amino group.
Coupling Reactions: The compound can form amide bonds through coupling reactions with carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like DMF (Dimethylformamide) are commonly used.
Reduction Reactions: Reducing agents like iron powder or catalytic hydrogenation are employed.
Coupling Reactions: EDCI and triethylamine are typical reagents used in amide bond formation.
Major Products
The major products formed from these reactions include various substituted benzamides and aniline derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor.
Materials Science: It is utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity
作用机制
The mechanism of action of 5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
相似化合物的比较
Similar Compounds
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound has similar structural features but includes a fluorine atom and a sulfamoyl group, which can alter its chemical properties and biological activity.
2-Chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)-5-nitrobenzamide: Another related compound with a nitro group, which can be reduced to an amino group in subsequent reactions.
Uniqueness
5-Amino-2-chloro-N-(2-(difluoromethoxy)phenyl)benzamide is unique due to the presence of the difluoromethoxy group, which can enhance its lipophilicity and influence its interaction with biological targets. This structural feature distinguishes it from other benzamide derivatives and contributes to its specific applications in medicinal chemistry and materials science .
属性
分子式 |
C14H11ClF2N2O2 |
|---|---|
分子量 |
312.70 g/mol |
IUPAC 名称 |
5-amino-2-chloro-N-[2-(difluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H11ClF2N2O2/c15-10-6-5-8(18)7-9(10)13(20)19-11-3-1-2-4-12(11)21-14(16)17/h1-7,14H,18H2,(H,19,20) |
InChI 键 |
AWWYLEJSTTWUHG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)N)Cl)OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


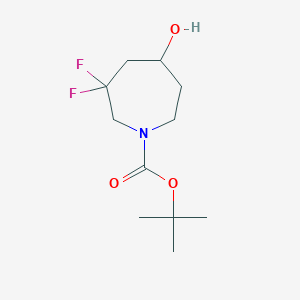
![Ethyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B13000255.png)
![1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13000258.png)
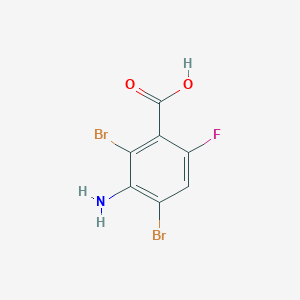
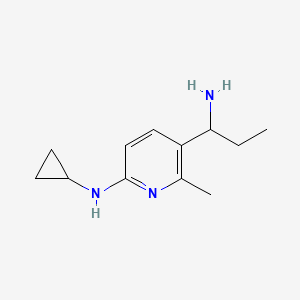
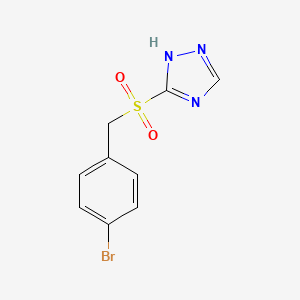
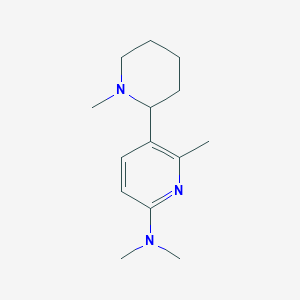
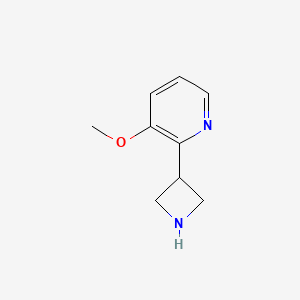
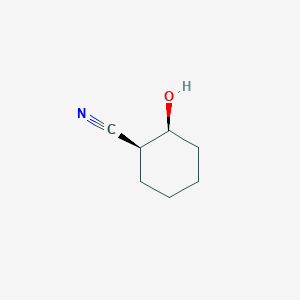
![7-(4-Bromophenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13000322.png)
![Pyrrolo[1,2-b]pyridazine-6-carbaldehyde](/img/structure/B13000330.png)
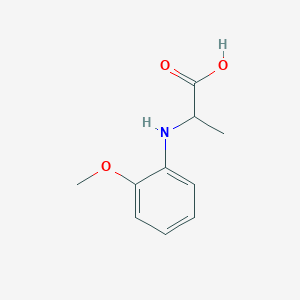
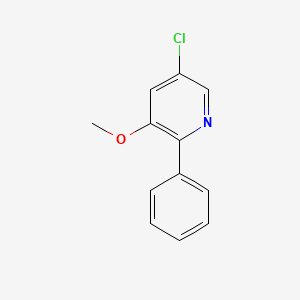
![2-Iodo-5,6-dimethoxybenzo[d]thiazole](/img/structure/B13000352.png)
